3-(3-Amino-4-hydroxyphenyl)propanenitrile

Description

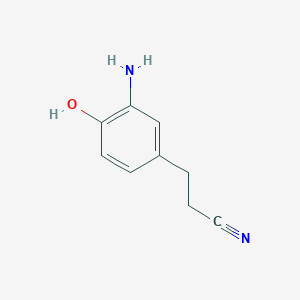

3-(3-Amino-4-hydroxyphenyl)propanenitrile is a nitrile derivative featuring an aromatic phenyl ring substituted with an amino (-NH₂) and hydroxyl (-OH) group at the 3- and 4-positions, respectively. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol. The compound’s structure combines electron-donating (amino, hydroxyl) groups with a nitrile (-C≡N) functional group, which influences its chemical reactivity and biological interactions.

Properties

CAS No. |

61310-06-3 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-(3-amino-4-hydroxyphenyl)propanenitrile |

InChI |

InChI=1S/C9H10N2O/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6,12H,1-2,11H2 |

InChI Key |

UUUANCFHHRQKCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCC#N)N)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: 3-(3-Amino-4-hydroxyphenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(3-Amino-4-hydroxyphenyl)propanenitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features/Biological Activity | Reference ID |

|---|---|---|---|---|---|

| This compound | C₉H₁₀N₂O | 3-NH₂, 4-OH | 162.19 | Hypothesized antimicrobial/antioxidant activity (inferred) | N/A |

| (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile | C₁₀H₁₁BrN₂ | 3-Br, 4-CH₃ | 239.12 | Enhanced reactivity due to bromine; used in medicinal chemistry | |

| 3-((2-Amino-4-fluorophenyl)amino)propanenitrile | C₉H₁₀FN₃ | 2-NH₂, 4-F | 179.19 | Antimicrobial/anticancer potential; nitrile enhances stability | |

| 3-(4-Fluorophenoxy)propanenitrile | C₉H₈FNO | 4-F, phenoxy group | 165.17 | Fluorine improves lipophilicity; anti-inflammatory activity | |

| 3-[4-(Difluoromethoxy)phenyl]propanenitrile | C₁₀H₉F₂NO | 4-OCHF₂ | 209.18 | Difluoromethoxy enhances metabolic stability and target binding | |

| 3-(Ethyl(4-formylphenyl)amino)propanenitrile | C₁₃H₁₅N₂O | 4-CHO, ethylamino | 215.27 | Formyl group enables covalent interactions; anticancer properties |

Structural and Functional Differences

Substituent Effects on Reactivity: Electron-Donating Groups (e.g., -NH₂, -OH): The amino and hydroxyl groups in this compound likely increase its solubility in polar solvents compared to halogenated analogs (e.g., bromo or fluoro derivatives) . These groups may also enhance antioxidant activity through radical scavenging, as seen in phenolic analogs . Halogen Substituents: Bromine or chlorine atoms (e.g., in and ) improve lipophilicity and binding to hydrophobic enzyme pockets, but may reduce solubility . Nitrile Group: The -C≡N group in all analogs contributes to metabolic stability and serves as a hydrogen bond acceptor, influencing interactions with biological targets .

Biological Activity: Antimicrobial Potential: Compounds with amino and halogen substituents (e.g., 3-((2-Amino-4-fluorophenyl)amino)propanenitrile) show moderate antimicrobial activity due to membrane disruption . Anticancer Activity: Ethylamino and formyl groups (e.g., 3-(Ethyl(4-formylphenyl)amino)propanenitrile) enhance cytotoxicity by targeting cellular kinases or DNA repair pathways . Anti-inflammatory Effects: Fluorinated phenoxy derivatives (e.g., 3-(4-Fluorophenoxy)propanenitrile) inhibit cyclooxygenase (COX) enzymes, reducing inflammation .

Solubility and Bioavailability: Hydroxyl and amino groups improve aqueous solubility but may limit blood-brain barrier penetration. In contrast, halogenated or alkylated analogs (e.g., 3-[4-(Difluoromethoxy)phenyl]propanenitrile) exhibit higher membrane permeability .

Case Studies and Research Findings

- Halogen vs. Hydroxyl Substitution : Replacing a hydroxyl group with bromine (as in ) increases molecular weight by ~77 g/mol and shifts activity from antioxidant to cytotoxic .

- Positional Isomerism: Moving the amino group from the 3- to 2-position (e.g., 3-((2-Amino-4-fluorophenyl)amino)propanenitrile) alters target specificity, as seen in its selective inhibition of bacterial vs. human cells .

- Chirality: Enantiomers like (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile exhibit distinct binding affinities, underscoring the importance of stereochemistry in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.